molecular formula C5H6O3 B167117 (2E)-4-hydroxypenta-2,4-dienoic Acid CAS No. 135064-15-2

(2E)-4-hydroxypenta-2,4-dienoic Acid

Cat. No.: B167117
CAS No.: 135064-15-2
M. Wt: 114.1 g/mol
InChI Key: JBZOAXSIWKRREW-NSCUHMNNSA-N
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Description

(2E)-4-Hydroxypenta-2,4-dienoic Acid is a critical metabolite for researchers studying the bacterial breakdown of aromatic pollutants. Scientific investigations into microbial catabolism have shown that related compounds, such as 2-hydroxypenta-2,4-dienoate, are key intermediates in pathways responsible for degrading various persistent environmental contaminants . For instance, research on Sphingomonas haloaromaticamans has detailed metabolic operons where similar compounds are produced during the transformation of fungicides like ortho-phenylphenol and subsequently channeled into central metabolism . Studies on other bacterial systems, including those involving biphenyl dioxygenases, further underscore the significance of such hydroxy-pentadienoic acids in the enzymatic cleavage of aromatic rings, a fundamental step in the bioremediation of industrial pollutants . This compound provides essential insights for scientists engineering novel biodegradation pathways and exploring microbial adaptation mechanisms to xenobiotic compounds in the environment.

Properties

CAS No.

135064-15-2

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(2E)-4-hydroxypenta-2,4-dienoic acid

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+

InChI Key

JBZOAXSIWKRREW-NSCUHMNNSA-N

SMILES

C=C(C=CC(=O)O)O

Isomeric SMILES

C=C(/C=C/C(=O)O)O

Canonical SMILES

C=C(C=CC(=O)O)O

Synonyms

2,4-Pentadienoic acid, 4-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Hydroxypenta-2,4-dienoic Acid

  • Structure : Hydroxyl group at C-2 position.
  • Molecular formula : C₅H₆O₃
  • Role: Intermediate in microbial degradation pathways. Found in Pseudomonas sp. strain CA10 during carbazole metabolism, where it forms after meta-cleavage of aromatic rings . Acts as a substrate for 2-hydroxypenta-2,4-dienoate hydratase (CarD), leading to downstream metabolites like 4-hydroxy-2-oxovaleric acid .
  • Key identifiers : CHEBI:60886, KEGG:C00596 .

Avenalumic Acid

  • Structure: (2E,4E)-5-(4-hydroxyphenyl)-penta-2,4-dienoic acid.
  • Molecular formula : C₁₁H₁₀O₃
  • Role : Unique metabolite in oats (Avena sativa), part of avenanthramides (Avns).
    • Contains an extended C6–C5 side chain with a diene system and a 4-hydroxyphenyl substituent, distinguishing it from simpler hydroxycinnamic acids .
    • Contributes to oat's antioxidant and anti-inflammatory properties .

(2E,4E)-5-Phenylpenta-2,4-dienoic Acid

  • Structure : Phenyl group at C-5 position.
  • Molecular formula : C₁₁H₁₀O₂
  • Synthesis : Prepared via Wadsworth-Emmons reaction, yielding styrene derivatives .
  • Bioactivity: Potential antifeedant activity in plants (e.g., mulberry, styrax), though direct evidence is lacking . Used in synthesizing bioactive amides and esters for pharmacological studies .

Sorbic Acid (Hexa-2,4-dienoic Acid)

  • Structure : Extended C6 chain with conjugated diene system.
  • Molecular formula : C₆H₈O₂
  • Applications :
    • Widely used as a food preservative (E200) due to antimicrobial properties .
    • Recognized by regulatory bodies (EP, USP) for its stability and safety .

(2E,4E)-5-(4-Trifluoromethylphenyl)penta-2,4-dienoic Acid

  • Structure : Trifluoromethylphenyl substituent at C-5.
  • Molecular formula : C₁₂H₉F₃O₂
  • Properties: Electron-withdrawing CF₃ group enhances acidity and reactivity compared to non-fluorinated analogs . Explored in drug discovery for improved metabolic stability .

Structural and Functional Analysis

Compound Key Structural Feature Biological/Industrial Role Reference
Penta-2,4-dienoic acid (parent) Conjugated diene + carboxylic acid Model compound for degradation studies
2-Hydroxypenta-2,4-dienoic acid C-2 hydroxylation Metabolic intermediate in bacteria
Avenalumic acid 4-Hydroxyphenyl substituent Antioxidant in oats
5-Phenylpenta-2,4-dienoic acid Aromatic C-5 substitution Antifeedant candidate
Sorbic acid Extended C6 chain Food preservative
5-(4-Trifluoromethylphenyl) derivative Electron-deficient aromatic substituent Drug development scaffold

Research Implications

  • Synthetic Flexibility: The dienoic acid backbone allows diverse modifications (e.g., hydroxylation, aryl substitution) for tailored bioactivity .
  • Biodegradation Relevance: Compounds like 2-hydroxypenta-2,4-dienoic acid highlight microbial pathways for aromatic pollutant breakdown .
  • Pharmacological Potential: Avenalumic acid and fluorinated derivatives underscore the importance of structural diversity in drug discovery .

Q & A

Q. What protocols ensure reproducibility in enzymatic assays involving this compound?

  • Methodology : Standardize enzyme activity units (e.g., micromoles of product per minute) and pre-equilibrate reaction buffers to avoid pH drift. Include negative controls (e.g., heat-inactivated enzymes) and validate assays with spectrophotometric detection at λ~260 nm (for dienoic acid conjugation) .

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